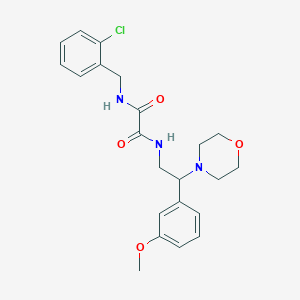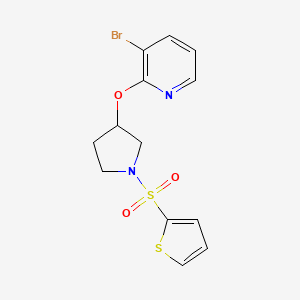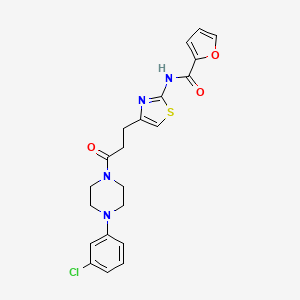![molecular formula C21H24N4O B2835486 (E)-N-[[3-(Benzimidazol-1-ylmethyl)phenyl]methyl]-4-(dimethylamino)but-2-enamide CAS No. 1465714-59-3](/img/structure/B2835486.png)
(E)-N-[[3-(Benzimidazol-1-ylmethyl)phenyl]methyl]-4-(dimethylamino)but-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“(E)-N-[[3-(Benzimidazol-1-ylmethyl)phenyl]methyl]-4-(dimethylamino)but-2-enamide” is a complex organic compound. It contains a benzimidazole group, which is a type of heterocyclic aromatic organic compound. This is a fused aromatic ring made up of benzene and imidazole .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the benzimidazole group and the attachment of the dimethylamino group . The exact method would depend on the specific reactions used .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several functional groups. The benzimidazole group would contribute to the aromaticity of the molecule, while the dimethylamino group could potentially participate in hydrogen bonding .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the benzimidazole and dimethylamino groups. For example, the benzimidazole group is known to participate in a variety of chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors such as polarity, solubility, and stability would be influenced by the functional groups present in the molecule .Scientific Research Applications
Heterocyclic Compound Synthesis and Applications
Synthesis of Novel Heterocycles : Compounds incorporating benzimidazole or related heterocycles have been synthesized for potential biological activities. For instance, derivatives of pyrazolo[1,5-a]pyrimidine, triazolo[4,3-a]pyrimidine, and pyrimido[1,2-a]benzimidazole have been synthesized and showed promising antibacterial and antifungal activities (Shaaban, 2008). These compounds were synthesized using phenylsulfonylacetonitrile as a starting material, indicating the versatility of heterocyclic frameworks in drug development.
Antitumor and Antimicrobial Activity : Some compounds derived from benzimidazole-based heterocycles have been synthesized and tested for in vitro antitumor activity against cancer cell lines and antimicrobial activity. For example, pyrazolo[3,4-b]pyridines and pyrazolo[1,5-a]pyrimidines linked to a thiazolo[3,2-a]benzimidazole moiety exhibited cell growth inhibitory activity against colon cancer cell lines and some bacterial and fungal species (Abdel‐Aziz, Saleh, & El-Zahabi, 2009).
Microwave-assisted Synthesis : The microwave-assisted synthesis technique has been applied to generate pyrazolopyridines with antioxidant, antitumor, and antimicrobial activities. This method offers a rapid and efficient synthesis pathway, showcasing the importance of advanced synthesis techniques in medicinal chemistry (El‐Borai, Rizk, Beltagy, & El-Deeb, 2013).
Antimicrobial and Antioxidant Activities : Novel synthesized compounds, including N-(5,6-dimethyl-1H-benzimidazol-2-yl) substituted carboxamide, have demonstrated antimicrobial and antioxidant activities. These findings underscore the potential of benzimidazole derivatives in developing new therapeutic agents (Sindhe, Bodke, Kenchappa, Telkar, Chandrashekar, & Vinoda, 2016).
Safety and Hazards
Future Directions
properties
IUPAC Name |
(E)-N-[[3-(benzimidazol-1-ylmethyl)phenyl]methyl]-4-(dimethylamino)but-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N4O/c1-24(2)12-6-11-21(26)22-14-17-7-5-8-18(13-17)15-25-16-23-19-9-3-4-10-20(19)25/h3-11,13,16H,12,14-15H2,1-2H3,(H,22,26)/b11-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFFXIDLJXINFSO-IZZDOVSWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC=CC(=O)NCC1=CC(=CC=C1)CN2C=NC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C/C=C/C(=O)NCC1=CC(=CC=C1)CN2C=NC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-N-[[3-(Benzimidazol-1-ylmethyl)phenyl]methyl]-4-(dimethylamino)but-2-enamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[6-(1,3-Benzodioxol-5-yl)pyridazin-3-yl]sulfanyl-1-phenylethanone](/img/structure/B2835403.png)


![2-((2-chlorobenzyl)thio)-3-(2-methoxybenzyl)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2835410.png)

![2-[(5-Fluoro-4-methylpyridine-2-carbonyl)amino]-N,N,4-trimethyl-1,3-thiazole-5-carboxamide](/img/structure/B2835414.png)

![Methyl 7-{[4-(trifluoromethyl)phenyl]methanesulfonamido}-1,2,3,4-tetrahydroisoquinoline-2-carboxylate](/img/structure/B2835417.png)
![N-ethyl-N'-[[3-(4-fluoro-3-methylphenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]oxamide](/img/structure/B2835418.png)



![5-((3,4-Dimethoxyphenyl)(4-ethylpiperazin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2835424.png)
